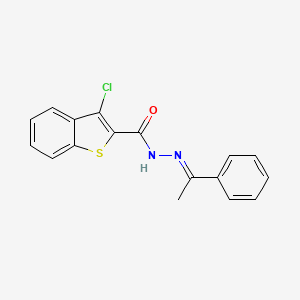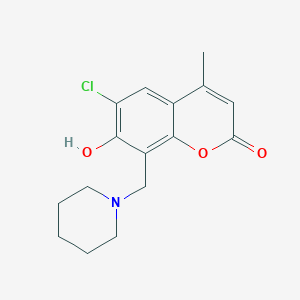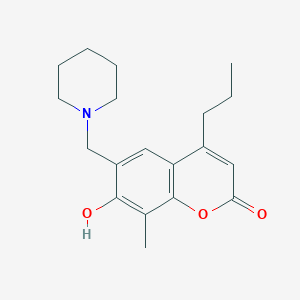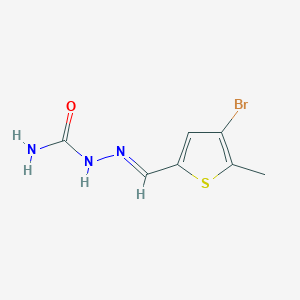
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide (CPBC) is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has also been found to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus.
Mecanismo De Acción
The mechanism of action of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer cell proliferation, inflammation, and viral replication. 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the replication of viruses by targeting various viral proteins.
Biochemical and Physiological Effects:
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to exert various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Finally, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide is relatively easy to synthesize and can be obtained in high yields and purity. However, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has great potential for future therapeutic applications. Further research is needed to elucidate the exact mechanism of action of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide and to identify its molecular targets. Moreover, the pharmacokinetics and toxicity of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide need to be thoroughly evaluated to determine its safety and efficacy in vivo. Finally, the development of novel formulations and delivery systems for 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide may enhance its bioavailability and therapeutic efficacy.
Métodos De Síntesis
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide can be synthesized by the reaction of 3-chlorobenzothiophene-2-carbohydrazide with 1-phenylethylidene under appropriate reaction conditions. The synthesis method has been optimized to achieve high yields and purity of the final product. The chemical structure of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-1-phenylethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(12-7-3-2-4-8-12)19-20-17(21)16-15(18)13-9-5-6-10-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXEXZBIAXOJY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)

![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)

![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)


![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)